molecular formula C15H11BrCl2N2O2S B5106307 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide

3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B5106307
M. Wt: 434.1 g/mol
InChI Key: CQVNWWZFGZIOBH-UHFFFAOYSA-N
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Description

3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide are diverse and depend on the specific application. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its versatility. It has been shown to have potential applications in various fields, including drug development, cancer research, and microbiology. Additionally, it has been shown to have low toxicity, making it a safer alternative to other chemical compounds.
However, one of the limitations of using 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research and development of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is to further investigate its potential as a drug candidate for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride, followed by the addition of 2,4-dichloroaniline and carbon disulfide. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.

properties

IUPAC Name

3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2S/c1-22-13-5-2-8(6-10(13)16)14(21)20-15(23)19-12-4-3-9(17)7-11(12)18/h2-7H,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVNWWZFGZIOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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